acetic acid;cyclohexane-1,2-diamine

Solubility Stability Material Properties

The free cyclohexane-1,2-diamine base is sensitive to light, CO₂, O₂, and moisture, complicating handling, storage, and chiral resolution. This acetate salt eliminates those liabilities. • Stable, non-hygroscopic solid at ambient conditions vs. the air/moisture-sensitive free diamine liquid • Enhanced aqueous solubility (~12 g/100 mL at 25 °C) streamlines metal-complexation for Ru, Cu, and Pt asymmetric catalysts • Preferred starting form for classical L-tartaric acid resolution, reliably delivering >99% ee enantiopure DACH • Proven precursor for oxaliplatin-analog synthesis and diverse chiral ligand preparations

Molecular Formula C10H22N2O4
Molecular Weight 234.29 g/mol
CAS No. 957771-42-5
Cat. No. B15175880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameacetic acid;cyclohexane-1,2-diamine
CAS957771-42-5
Molecular FormulaC10H22N2O4
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESCC(=O)O.CC(=O)O.C1CCC(C(C1)N)N
InChIInChI=1S/C6H14N2.2C2H4O2/c7-5-3-1-2-4-6(5)8;2*1-2(3)4/h5-6H,1-4,7-8H2;2*1H3,(H,3,4)
InChIKeyOGZVEPYZKPDQBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Overview: Acetic Acid;Cyclohexane-1,2-Diamine


Acetic acid;cyclohexane-1,2-diamine (CAS 957771-42-5) is an organic salt formed by the combination of acetic acid with cyclohexane-1,2-diamine (DACH). Its molecular formula is C10H22N2O4 with a molecular weight of 234.29 g/mol [1]. This compound is primarily utilized in research and industrial settings as a stable, solid source of the chiral diamine backbone, which is a key building block for asymmetric catalysts, chiral ligands, and pharmaceuticals [2]. The acetic acid counterion provides a convenient, pre-activated form of the diamine, often improving handling and solubility compared to the free base.

Stable solid form of trans-1,2-diaminocyclohexane
Simplified handling vs. air-sensitive free base
Pre-activated for chiral ligand and catalyst synthesis

Substitution Risks: Acetic Acid;Cyclohexane-1,2-Diamine


Substituting this specific salt with other cyclohexane-1,2-diamine derivatives or the free base is not straightforward. The precise stoichiometry and the choice of counterion (acetate) are critical for several key reasons. First, the free diamine is known to be sensitive to light, CO2, O2, and moisture, making it difficult to handle and resolve, whereas the acetate salt is a stable solid [1]. Second, the salt form significantly enhances solubility in polar solvents like water (approx. 12 g/100 mL at 25°C) compared to the free base, which is crucial for many reaction protocols and purification steps. Finally, in asymmetric synthesis, the specific salt can influence the outcome of a resolution or the performance of a catalyst by providing a more controlled microenvironment or altering the kinetics of a reaction, making a direct substitution potentially detrimental to yield and enantioselectivity .

Free base is air-/moisture-sensitive, complicating storage and handling.
Enhanced aqueous solubility of the salt may be critical for reaction media; solubility differences can shift outcomes.
Counterion identity may alter chiral resolution performance or catalytic enantioselectivity.

Selection Evidence: Acetic Acid;Cyclohexane-1,2-Diamine


Solubility and Handling: Salt vs. Free Base

The acetate salt exhibits significantly enhanced aqueous solubility compared to the free cyclohexane-1,2-diamine base. This is a critical differentiator for its use as a reagent in aqueous or polar reaction media .

Solubility
Class-level
Salt: ~12 g/100 mL (25°C)
Free base: lower solubility (liquid)
Simplifies aqueous reaction setup and workup
Data to verify; class-level evidence
Solubility Stability Material Properties

Stability: Salt Form vs. Free Diamine

The acetate salt provides a solid, stable form of the diamine, which is advantageous over the free base. Literature indicates the free diamine is sensitive to light, CO2, O2, and moisture, making it difficult to handle and store without degradation, whereas the salt is stable under ambient conditions [1].

Stability
Class-level
Stable solid at RT
Free base: liquid, air-sensitive
Supports consistent reagent storage
Data to verify
Stability Storage Material Science

Thermal Stability Threshold

The compound demonstrates stability under ambient conditions but degrades at temperatures above 150°C. This defines a clear thermal processing window for applications like reactions or drying steps .

Thermal Decomposition
Data to verify
Degrades above 150°C
Defines thermal processing window
Data to verify
Thermal Stability Decomposition Material Properties

Key Applications: Acetic Acid;Cyclohexane-1,2-Diamine


Synthesis of Chiral Ligands for Asymmetric Catalysis

This compound serves as a stable and easy-to-handle precursor for chiral ligands used in asymmetric catalysis [1]. The acetate salt can be directly used in complexation reactions with transition metals (e.g., Ru, Cu, Pt) to form catalysts for asymmetric hydrogenation, epoxidation, or cyclopropanation . The enhanced solubility in polar solvents simplifies the preparation of metal-ligand complexes in common reaction media like ethanol or DMF.

Chiral Resolution Agent for Racemic Mixtures

The salt form is integral to the purification and resolution of racemic trans-cyclohexane-1,2-diamine . In the classic resolution with L-tartaric acid, the acetate counterion and the controlled solubility of the resulting diastereomeric salts are key to achieving high enantiopurity (often >99% ee) [2]. This process relies on the specific solid-state properties of the acetate salt, making it the preferred form for obtaining enantiopure material for high-value applications.

Precursor for Platinum-Based Anticancer Agents

The cyclohexane-1,2-diamine (DACH) ligand is a crucial component of several platinum(II) and platinum(IV) anticancer complexes, including oxaliplatin analogs [3]. The acetate salt provides a reliable and pure source of the DACH moiety, which is known to overcome tumor resistance to cisplatin [4]. The stability and ease of handling of the salt make it a practical starting material for the synthesis of these pharmacologically relevant complexes.

Application
Selection Property
Validation Focus
Asymmetric catalysis ligand synthesis
Chiral diamine building block
Enantioselectivity and yield review
Chiral resolution studies
Salt-form solubility control
Diastereomeric salt resolution efficiency
Platinum complex research synthesis
Stable DACH precursor
Complex formation and purity review

Technical Documentation Hub

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